(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,3-difluoro-3-phenylpropanoic acid
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Overview
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,3-difluoro-3-phenylpropanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,3-difluoro-3-phenylpropanoic acid typically involves the protection of the amino group using the Fmoc group. The process begins with the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method . The resulting product is isolated as a crystalline solid, which is stable at room temperature and has a long shelf-life .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. The use of automated peptide synthesizers and large-scale reactors ensures consistent quality and yield. The reaction conditions are carefully controlled to maintain the stability of the Fmoc group and prevent degradation of the product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,3-difluoro-3-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may require catalysts or specific solvents to achieve the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield a carboxylic acid, while reduction may yield an alcohol. Substitution reactions can produce a wide range of products, depending on the nucleophile or electrophile used.
Scientific Research Applications
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,3-difluoro-3-phenylpropanoic acid has several scientific research applications:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of protein-protein interactions and enzyme mechanisms. It can be incorporated into peptides to study their structure and function.
Medicine: It is used in the development of new drugs and therapeutic agents. The compound’s stability and reactivity make it a valuable tool in medicinal chemistry.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals. Its stability and ease of handling make it suitable for large-scale production.
Mechanism of Action
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,3-difluoro-3-phenylpropanoic acid involves the protection of the amino group by the Fmoc group. This protection prevents unwanted side reactions during chemical synthesis, allowing for selective modification of other functional groups. The Fmoc group can be removed under mild conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
- (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid
- (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid
- (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-thiophen-3-ylpropanoic acid
Uniqueness
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,3-difluoro-3-phenylpropanoic acid is unique due to the presence of the difluoro group, which imparts specific chemical properties such as increased stability and reactivity. This makes it particularly useful in peptide synthesis and other applications where selective protection of the amino group is required.
Properties
Molecular Formula |
C24H19F2NO4 |
---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-difluoro-3-phenylpropanoic acid |
InChI |
InChI=1S/C24H19F2NO4/c25-24(26,15-8-2-1-3-9-15)21(22(28)29)27-23(30)31-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20-21H,14H2,(H,27,30)(H,28,29)/t21-/m0/s1 |
InChI Key |
ANURCXMGTKJXJF-NRFANRHFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C([C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(F)F |
Origin of Product |
United States |
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